molecular formula C11H7N3O B11900325 10H-Pyridazino[6,1-b]quinazolin-10-one

10H-Pyridazino[6,1-b]quinazolin-10-one

Cat. No.: B11900325
M. Wt: 197.19 g/mol
InChI Key: NCKXIXSMBYEERZ-UHFFFAOYSA-N
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Description

10H-Pyridazino[6,1-b]quinazolin-10-one is a heterocyclic compound with the molecular formula C11H7N3O.

Chemical Reactions Analysis

Types of Reactions

10H-Pyridazino[6,1-b]quinazolin-10-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

10H-Pyridazino[6,1-b]quinazolin-10-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10H-Pyridazino[6,1-b]quinazolin-10-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For example, some derivatives of this compound have been shown to intercalate into DNA, thereby affecting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Pyridazines: These compounds have a similar nitrogen-containing ring but differ in the overall structure and functional groups.

Uniqueness

10H-Pyridazino[6,1-b]quinazolin-10-one is unique due to its fused ring system, which combines the structural features of both quinazolinones and pyridazines.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

pyridazino[6,1-b]quinazolin-10-one

InChI

InChI=1S/C11H7N3O/c15-11-8-4-1-2-5-9(8)13-10-6-3-7-12-14(10)11/h1-7H

InChI Key

NCKXIXSMBYEERZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC=N3

Origin of Product

United States

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